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ZENITH20 Trial Efficacy Results

Cohort / Patient Population
Objective Response
Rate (ORR)

Median Progression-
Free Survival (mPFS)

Disease Control
Rate (DCR)

Cohort 2: HER2 Ex20ins
(Post-prior therapy) [1]

27.8% (95% CI: 18.9-
38.2)

5.5 months (95% CI:
3.9-5.8)

70.0% (95% CI:
59.4-79.2)

Cohort 1: EGFR Ex20ins
(Post-prior therapy) [2] [3]

14.8% (95% CI: 8.9-
22.6)

4.2 months 68.7%

Cohort 4: HER2 Ex20ins
(Treatment-naïve) [3]

39% (45% in 16mg
QD; 30% in 8mg BID)

Information missing Information
missing

MD Anderson Study
(NCT03066206): EGFR
Ex20ins [4] [5]

32% (Investigator);
31% (BICR)

5.5 months 84%

Impact of Insertion Location on Efficacy
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A critical finding from the research is that the location of the exon 20 insertion heavily influences response to

poziotinib. These insertions are categorized as "near-loop" (amino acids A767 to P772) or "far-loop"

(beyond P772) [5].

Insertion
Location

Objective Response
Rate (ORR)

Median Tumor Size
Reduction

Median Progression-Free
Survival

Near-loop [2]

[4] [5]

46% -25.9% 11.1 months

Far-loop [2] [4]

[5]

0% -9.8% 3.5 months

This difference is attributed to poziotinib's ability to more effectively bind to the EGFR protein when the

insertion is in the near-loop location, as shown through molecular dynamics simulations [2] [5].

Efficacy vs. Other Approved Therapies

Therapy (Mechanism) Trial / Cohort
Objective
Response Rate
(ORR)

Median Progression-
Free Survival (mPFS)

Poziotinib (TKI) [4] NCT03066206
(Platinum-pretreated)

32% 5.5 months

Mobocertinib (TKI) [2]
[4]

EXCLAIM (Platinum-
pretreated)

28% 7.3 months

Amivantamab
(EGFR/MET BiAb) [2]

[4]

Phase I
(NCT02609776)

40% 8.3 months

> Note on Mobocertinib: This drug was withdrawn from the US market due to a lack of confirmed

progression-free survival benefit in subsequent trials [2].
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Experimental Protocols in Key Studies

Clinical Trial Design (ZENITH20): The ZENITH20 trial (NCT03318939) was a multicenter, multi-
cohort, open-label Phase II study. Key cohorts included Cohort 1 for EGFR exon 20 insertion

(ex20ins) and Cohort 2 for HER2 ex20ins. Patients received poziotinib at 16 mg once daily. The
primary endpoint was Objective Response Rate (ORR) as assessed by an independent review

committee using RECIST v1.1 criteria. Secondary endpoints included disease control rate, duration of
response, progression-free survival, and safety [1] [2].

Preclinical Modeling (Insertion Location): To investigate the differential efficacy, researchers
generated a panel of Ba/F3 cell lines expressing 22 different near- and far-loop exon 20 insertion

mutations. These cell lines were screened against a panel of EGFR TKIs to determine drug sensitivity
(IC50). Molecular dynamics simulations were used to model the conformational free energy

landscapes of the EGFR kinase domain with different insertions, revealing differences in flexibility and
drug-binding pocket accessibility between near- and far-loop mutants [2].

Mechanism of Action and Insertion Impact

The following diagram illustrates the structural mechanism behind the differential efficacy of poziotinib,

which is central to the trial results.

Safety and Tolerability Profile

The efficacy of poziotinib was accompanied by significant toxicity, largely related to the inhibition of wild-

type EGFR [3].

Adverse Event (Grade 3 or Higher) Rate in ZENITH20 (Cohort 1 & 2)

Rash [1] [3] 48.9% - ~60%

Diarrhea [1] [3] 25.6% - ~60%

Stomatitis/Mucosal Inflammation [1] [3] 24.4% - ~26%
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These toxicities were manageable but had significant clinical impact: 76.7% of patients required dose

reductions, and 13.3% permanently discontinued treatment due to adverse events [1] [3]. The high toxicity

and modest benefit profile contributed to the FDA's rejection of poziotinib's marketing application at the end

of 2022 [3].

Conclusion for Research and Development

The ZENITH20 trial data positions poziotinib as a drug with demonstrable antitumor activity in a

difficult-to-treat population. However, its clinical application is defined by two key factors:

Precision is Paramount: Efficacy is highly dependent on the specific exon 20 insertion location,
suggesting that future trials for similar agents must stratify patients based on structural classifications.

Therapeutic Window is Narrow: Significant toxicity presents a major challenge, though ongoing
research into alternative dosing schedules (e.g., 8 mg twice daily) aims to improve tolerability [3].

For researchers, these findings underscore that even within a specific mutation subgroup like EGFR exon 20,

structural heterogeneity dictates drug sensitivity, necessitating a deeper level of molecular stratification

for successful drug development.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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To cite this document: Smolecule. [Poziotinib objective response rate ZENITH20 trial results].

Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b001711#poziotinib-objective-response-rate-zenith20-trial-

results]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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